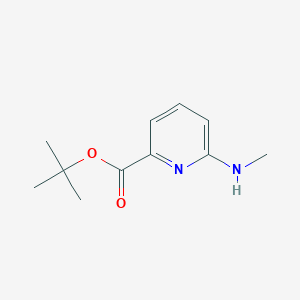

tert-Butyl 6-(methylamino)picolinate

Description

tert-Butyl 6-(methylamino)picolinate is a picolinic acid derivative featuring a methylamino substituent at the 6-position of the pyridine ring and a tert-butyl ester group.

However, its unique substitution pattern distinguishes it from related picolinates.

Properties

IUPAC Name |

tert-butyl 6-(methylamino)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-6-5-7-9(12-4)13-8/h5-7H,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBPEOPLIFIIJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC(=CC=C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(methylamino)picolinate typically involves the following steps:

Starting Material: The synthesis begins with picolinic acid, which is commercially available.

Esterification: Picolinic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid to form tert-butyl picolinate.

Amination: The tert-butyl picolinate is then subjected to a nucleophilic substitution reaction with methylamine. This step is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 6-(methylamino)picolinate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: this compound alcohol.

Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: tert-Butyl 6-(methylamino)picolinate can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalytic processes.

Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

Medicine:

Drug Development: It is explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which tert-Butyl 6-(methylamino)picolinate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the picolinate moiety can chelate metal ions, influencing the activity of metalloenzymes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights structural differences and similarities between tert-butyl 6-(methylamino)picolinate and related compounds synthesized in the literature:

Key Observations:

- Amino vs. Methylamino: The methylamino group at position 6 may reduce nucleophilicity compared to unsubstituted amino groups (e.g., in ethyl 4-amino-5-fluoropicolinate), altering reactivity in coupling reactions.

- Halogen Influence : Fluorine or chlorine substituents in analogs (e.g., 5-fluoro or 4-chloro) enhance electrophilicity, facilitating cross-coupling reactions, whereas the absence of halogens in the target compound may limit such applications .

Stability and Functional Group Compatibility

- Ester Stability : tert-Butyl esters are less prone to hydrolysis than methyl or ethyl esters under acidic conditions, making the target compound more suitable for prolonged storage .

- Amino Group Reactivity: The methylamino group’s reduced basicity (vs. primary amines) may decrease susceptibility to oxidation or unwanted acylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.